

# "N,N'-Dimethoxy-N,N'-dimethyloxamide in Weinreb amide synthesis protocol"

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## Compound of Interest

Compound Name: *N,N'-Dimethoxy-N,N'-dimethyloxamide*

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## Application Note: Weinreb Amide Synthesis

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Weinreb amide, an N-methoxy-N-methylamide, is a crucial functional group in modern organic synthesis. Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, and it can be reduced to form aldehydes. A key feature of the Weinreb amide is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other carboxylic acid derivatives.

While the specific use of **N,N'-Dimethoxy-N,N'-dimethyloxamide** in a direct one-step Weinreb amide synthesis protocol is not documented in readily available scientific literature, this application note details the standard and widely adopted protocols for the synthesis of Weinreb amides. These methods typically involve the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using various activating agents.

Standard Protocol: Weinreb Amide Synthesis from Carboxylic Acids

This protocol describes a general and efficient one-flask method for the preparation of Weinreb amides from carboxylic acids using a coupling agent. One common and effective coupling agent is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).<sup>[1]</sup>

## Experimental Protocol

### Materials:

- Carboxylic acid (1.0 equiv)
- 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv)
- N-methylmorpholine (NMM) (2.1 equiv)
- N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

### Procedure:

- **Activation of the Carboxylic Acid:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-methylmorpholine (NMM) (1.0 equiv). In a separate flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) in anhydrous THF and add it dropwise to the carboxylic acid solution. Allow the reaction mixture to stir at 0 °C for 1-2 hours.

- **Formation of the Weinreb Amide:** To the reaction mixture, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of N-methylmorpholine (NMM) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Purification:** Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary. In many cases, this method yields high-purity products without the need for further purification.<sup>[1]</sup>

#### Data Presentation

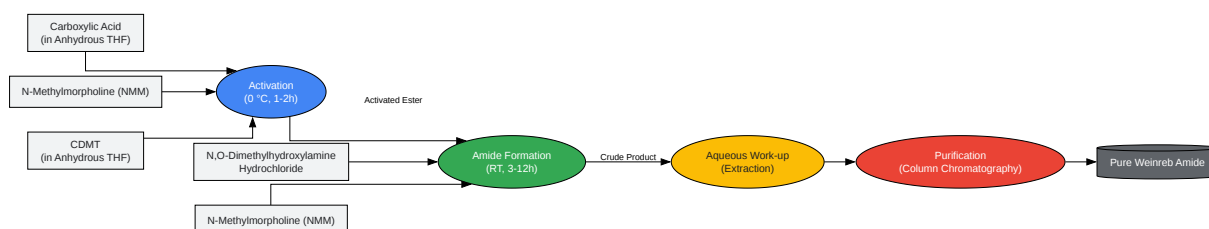
The following table summarizes the yields of various Weinreb amides synthesized using the CDMT coupling method.

Carboxylic Acid	Product	Yield (%)
4-Methoxybenzoic acid	N-methoxy-N-methyl-4-methoxybenzamide	95
Cyclohexanecarboxylic acid	N-methoxy-N-methylcyclohexanecarboxamide	92
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid	(S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate	90
Cinnamic acid	N-methoxy-N-methylcinnamamide	94
Phenylacetic acid	N-methoxy-N-methyl-2-phenylacetamide	96

Yields are based on reported literature and may vary depending on the specific reaction conditions and scale.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Weinreb amides from carboxylic acids.



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## References

- 1. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["N,N'-Dimethoxy-N,N'-dimethyloxamide in Weinreb amide synthesis protocol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034628#n-n-dimethoxy-n-n-dimethyloxamide-in-weinreb-amide-synthesis-protocol]

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